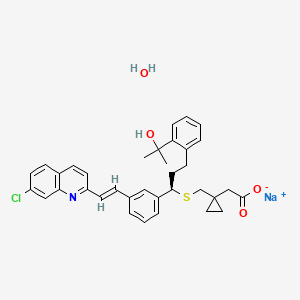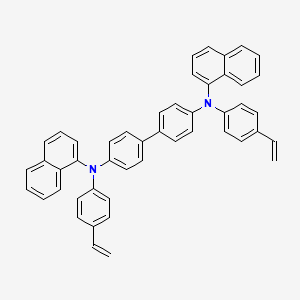
Montelukast sodium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montelukast sodium hydrate is a leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. It is a derivative of the leukotriene D4 molecule and works by blocking the action of leukotrienes, which are inflammatory chemicals in the body. This compound is marketed under the brand name Singulair and was first approved for clinical use by the US FDA in 1998 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Montelukast sodium hydrate involves several steps, including the coupling of methyl 1-(mercaptomethyl)cyclopropane acetate with a tetrahydropyran (THP) protected mesylate compound. The methyl ester and the THP group are then hydrolyzed to free acid, which is subsequently converted to Montelukast sodium salt .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-throughput screening to engineer robust and efficient enzymes, such as ketoreductase, for the asymmetric reduction of key intermediates. This biocatalytic process is scalable and yields high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Montelukast sodium hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, methanol, acetonitrile, and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a white to tan powder that is soluble in DMSO and other organic solvents .
Aplicaciones Científicas De Investigación
Montelukast sodium hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of leukotriene receptor antagonists.
Biology: Investigated for its role in modulating inflammatory responses.
Medicine: Widely used in the treatment of asthma and allergic rhinitis.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Montelukast sodium hydrate exerts its effects by selectively antagonizing the cysteinyl leukotriene receptor (CysLT1). This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process. By blocking this receptor, this compound helps to reduce inflammation and bronchoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Montelukast sodium hydrate include:
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: A leukotriene receptor antagonist with similar applications.
Fluticasone propionate: An inhaled corticosteroid used for asthma management.
Budesonide: Another corticosteroid used for asthma and allergic rhinitis
Uniqueness
This compound is unique in its high specificity for the CysLT1 receptor and its ability to be used as a once-daily oral medication. This makes it a convenient and effective option for long-term management of asthma and allergic rhinitis .
Propiedades
Fórmula molecular |
C35H37ClNNaO4S |
|---|---|
Peso molecular |
626.2 g/mol |
Nombre IUPAC |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate |
InChI |
InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1 |
Clave InChI |
QAXHQHBRRJHZHL-ZPQUALOVSA-M |
SMILES isomérico |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |
SMILES canónico |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)


![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)

